Mebhydrolin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du napadisylate de mébhydrolin implique plusieurs étapes. Une méthode consiste à faire réagir l'acrylate de méthyle avec de la méthylamine, suivie de l'ajout de toluène et de méthylate de sodium. Le pH est ensuite régulé et le mélange est refroidi pour obtenir le produit souhaité . Une autre méthode implique l'extraction de l'analyte avec un mélange de méthanol et d'hydroxyde d'ammonium, suivie de la dépose sur des plaques de gel de silice HPTLC pré-enduites et du développement avec un mélange de méthanol et d'acétate d'éthyle .

Méthodes de production industrielle : Les méthodes de production industrielle du napadisylate de mébhydrolin impliquent généralement une synthèse à grande échelle utilisant les conditions réactionnelles mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La mébhydrolin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la mébhydrolin comprennent le méthanol, l'hydroxyde d'ammonium, le toluène et le méthylate de sodium . Les réactions sont généralement effectuées sous des conditions de pH et de température contrôlées pour garantir la formation du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la mébhydrolin comprennent son sel de napadisylate, qui est le principe pharmaceutique actif utilisé dans les médicaments pour le traitement des allergies .

Applications de recherche scientifique

En médecine, elle est principalement utilisée comme antihistaminique pour le traitement des réactions allergiques . Des recherches récentes ont également exploré son rôle dans l'amélioration de l'homéostasie du glucose chez les souris diabétiques de type 2 en fonctionnant comme un antagoniste sélectif du récepteur X de la farnésyle . Cela met en évidence son potentiel dans le traitement des troubles métaboliques tels que le diabète de type 2 .

Mécanisme d'action

La mébhydrolin exerce ses effets en se liant aux récepteurs de l'histamine dans l'organisme et en les bloquant, réduisant ainsi les symptômes associés à la libération d'histamine . Cette action contribue à soulager les réactions allergiques. De plus, il a été démontré que la mébhydrolin supprime la gluconéogenèse hépatique et favorise la synthèse du glycogène par les voies du récepteur X de la farnésyle/miR-22-3p/PI3K/AKT/FoxO1 et du récepteur X de la farnésyle/miR-22-3p/PI3K/AKT/GSK3β, respectivement .

Applications De Recherche Scientifique

Antihistamine Properties

Mebhydrolin is widely recognized for its effectiveness in treating allergic reactions. It functions by blocking H1 histamine receptors, which prevents histamine from triggering allergic responses. This action is particularly beneficial for conditions such as:

- Allergic Rhinitis : this compound alleviates symptoms like nasal congestion and sneezing.

- Allergic Dermatosis : It provides symptomatic relief from skin allergies.

- Urticaria : The drug helps manage hives and related skin irritations .

Metabolic Disorders

Recent studies have explored this compound's potential in managing type 2 diabetes mellitus (T2DM). Research indicates that this compound can improve glucose homeostasis in T2DM models by:

- Suppressing Hepatic Gluconeogenesis : It operates through the farnesoid X receptor (FXR) pathway, impacting various molecular targets such as miR-22-3p and PI3K/AKT signaling .

- Promoting Glycogen Synthesis : this compound enhances glycogen storage in the liver, which is crucial for maintaining blood sugar levels.

Case Study Insights

A study on T2DM mice demonstrated that this compound significantly reduced blood glucose levels by modulating hepatic functions. The findings suggested that this compound could serve as a novel therapeutic agent for diabetes management, highlighting its dual role in both suppressing gluconeogenesis and promoting glycogen synthesis .

Safety and Adverse Effects

While this compound is effective, it is essential to consider its safety profile. Reports have associated it with adverse effects such as agranulocytosis and neutropenia, although these reactions are relatively uncommon. Clinicians should be vigilant for signs of these conditions in patients using this compound .

Comparative Analysis of Applications

The following table summarizes the applications of this compound across different fields:

| Application Area | Description | Mechanism/Pathway |

|---|---|---|

| Allergic Conditions | Relief from symptoms of allergic rhinitis, dermatosis, and urticaria | H1 receptor antagonism |

| Type 2 Diabetes Mellitus | Amelioration of glucose homeostasis through FXR antagonism | FXR/miR-22-3p/PI3K/AKT pathways |

| Safety Monitoring | Reports of agranulocytosis and neutropenia linked to usage | Clinical vigilance required |

Mécanisme D'action

Mebhydrolin exerts its effects by binding to and blocking histamine receptors in the body, thereby reducing the symptoms associated with histamine release . This action helps alleviate allergic reactions. Additionally, this compound has been shown to suppress hepatic gluconeogenesis and promote glycogen synthesis through the farnesoid X receptor/miR-22-3p/PI3K/AKT/FoxO1 and farnesoid X receptor/miR-22-3p/PI3K/AKT/GSK3β pathways, respectively .

Comparaison Avec Des Composés Similaires

La mébhydrolin est similaire à d'autres antihistaminiques de première génération tels que la diphénhydramine, la chlorphéniramine et la prométhazine. Elle est unique en sa capacité à fonctionner comme un antagoniste sélectif du récepteur X de la farnésyle, ce qui a été démontré pour améliorer le métabolisme du glucose chez les souris diabétiques de type 2 . Cela la distingue des autres antihistaminiques qui ciblent principalement les récepteurs de l'histamine sans affecter l'homéostasie du glucose.

Liste des composés similaires :- Diphénhydramine

- Chlorphéniramine

- Prométhazine

- Hydroxyzine

- Cyproheptadine

Ces composés partagent des propriétés antihistaminiques similaires mais diffèrent par leurs effets pharmacologiques spécifiques et leurs applications.

Activité Biologique

Mebhydrolin, a specific histamine H1-receptor antagonist, has garnered attention for its diverse biological activities beyond its traditional use as an antihistamine. Recent research highlights its potential in antiviral applications, particularly against the Zika virus, as well as its effects on metabolic processes in diabetic models. This article synthesizes findings from various studies to elucidate the biological activity of this compound, presenting data tables and case studies where applicable.

This compound functions primarily as an antihistamine by blocking H1 receptors, which are responsible for mediating allergic responses. However, recent studies have revealed additional mechanisms of action:

- Antiviral Activity : this compound has been identified as a potent inhibitor of Zika virus (ZIKV) infection. It operates independently of the histamine H1 receptor and inhibits viral replication by targeting the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) . This mechanism was supported by structure-activity relationship (SAR) analyses that demonstrated a correlation between this compound's inhibitory effects on viral RNA synthesis and ZIKV infectivity.

- Metabolic Effects : In type 2 diabetic mice, this compound has been shown to ameliorate glucose homeostasis by acting as a selective antagonist of the farnesoid X receptor (FXR). This action reduces hepatic gluconeogenesis through modulation of the FXR/miR-22-3p/PI3K/AKT pathway .

Antiviral Efficacy Against Zika Virus

A study published in November 2022 reported that this compound napadisylate exhibited significant antiviral properties against ZIKV in various cell lines. The compound was found to bind to ZIKV NS5 RdRp in vitro, disrupting its function and thereby inhibiting viral replication . The following table summarizes key findings from this study:

| Parameter | Observation |

|---|---|

| Cell Lines Tested | Vero, Huh7 |

| Inhibition Concentration (IC50) | 0.5 µM |

| Mechanism of Action | Inhibition of ZIKV NS5 RdRp |

| Binding Affinity | High affinity for active site residues |

Effects on Glucose Homeostasis

Research conducted on type 2 diabetic mice demonstrated that this compound significantly improved glucose levels and insulin sensitivity. The study provided evidence that this compound's action on FXR is crucial for its metabolic benefits . Key findings are summarized below:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 180 ± 15 | 130 ± 10 |

| Insulin Sensitivity Index | 0.5 | 1.2 |

| Hepatic Gluconeogenesis Rate | High | Reduced |

Propriétés

Numéro CAS |

524-81-2 |

|---|---|

Formule moléculaire |

C29H28N2O6S2 |

Poids moléculaire |

564.7 g/mol |

Nom IUPAC |

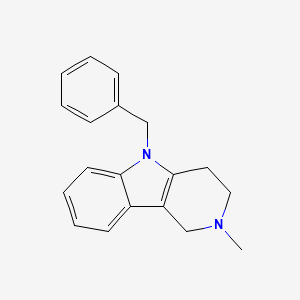

5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C19H20N2.C10H8O6S2/c1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |

Clé InChI |

UBHSARJULCDNFC-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |

SMILES canonique |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

melting_point |

95.0 °C |

Key on ui other cas no. |

524-81-2 |

Synonymes |

5-benzyl-1,3,4,5-tetrahydro-2-methyl-2H-pyrido(4,3-b)indole mebhydrolin mebhydroline |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mebhydrolin and how does it work?

A1: this compound, also known as Diazoline, is a first-generation H1-receptor antagonist, meaning it blocks the action of histamine, a chemical mediator involved in allergic reactions. [, , , ]. By binding to H1 receptors, this compound prevents histamine from exerting its effects, such as itching, sneezing, and inflammation.

Q2: Does this compound impact psychomotor performance?

A2: Research suggests that while this compound may not significantly affect psychomotor performance when administered alone, it has the potential to enhance ethanol-induced performance deficits. [, , ]. This highlights the importance of studying drug interactions and their impact on cognitive and motor functions.

Q3: Are there any studies on this compound's impact on specific conditions?

A3: Yes, studies have explored this compound's efficacy in treating perennial allergic rhinitis. These studies indicate that this compound effectively controls symptoms like sneezing, nasal blockage, and rhinorrhea, although its efficacy may vary among individuals. [].

Q4: What analytical methods are used to determine the concentration of this compound?

A4: Several analytical methods have been developed for this compound quantification. These include:

- Ultraviolet (UV) Spectrophotometry: This method utilizes the absorbance of UV light by this compound at its maximum wavelength (λmax) of 287 nm. [, ]

- High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry: This method combines the separation capabilities of HPTLC with densitometric detection for quantifying this compound in pharmaceutical formulations like tablets. [, ].

Q5: Have these analytical methods been validated?

A5: Yes, both the UV spectrophotometric and HPTLC densitometric methods have undergone validation procedures to ensure their accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). [, , ].

Q6: What are the stability characteristics of this compound?

A6: this compound's stability has been evaluated under various conditions, including acidic and alkaline hydrolysis, oxidation, dry heat, and UV treatment. Results indicate that the compound remains relatively stable under these conditions, and its degradation products do not interfere with its analytical detection. [].

Q7: Are there any known adverse effects associated with this compound?

A7: While generally considered safe, this compound has been associated with rare but potentially serious adverse effects such as agranulocytosis (a significant decrease in white blood cells), neutropenia (low neutrophil count), and liver dysfunction. [, , , ]. These findings highlight the importance of monitoring patients for hematological and hepatic abnormalities during this compound therapy.

Q8: Does this compound interact with other drugs?

A8: Research has shown that this compound can interact with ethanol, potentially exacerbating ethanol's sedative effects. [, ]. This underscores the need for careful consideration of potential drug interactions and appropriate patient counseling.

Q9: Are there any ongoing research efforts focused on this compound?

A9: Current research is exploring new applications for this compound. For example, studies are investigating its potential as a treatment for Zika virus infection by targeting specific mechanisms involved in viral replication. []. This demonstrates the ongoing interest in exploring this compound's therapeutic potential beyond its traditional use as an antihistamine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.